molecular formula C19H21N3O2 B11548710 2-(4-methylpiperidin-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide

2-(4-methylpiperidin-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide

Cat. No.: B11548710
M. Wt: 323.4 g/mol
InChI Key: DNGWFNGGUDVQKP-DEDYPNTBSA-N
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Description

2-(4-methylpiperidin-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a hydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-methylpiperidine with naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an appropriate hydrazide derivative under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The process would be optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylpyridine: Shares a similar structural motif with a benzoyl group attached to a pyridine ring.

    5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine: Contains a piperidine ring and a pyrimidine moiety, similar to the naphthalene and piperidine structure of the target compound.

    (11RS)-8-Chloro-11-hydroxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Features a piperidine ring and a complex aromatic system.

Uniqueness

What sets 2-(4-methylpiperidin-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide apart is its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-2-oxoacetamide

InChI

InChI=1S/C19H21N3O2/c1-14-9-11-22(12-10-14)19(24)18(23)21-20-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,13-14H,9-12H2,1H3,(H,21,23)/b20-13+

InChI Key

DNGWFNGGUDVQKP-DEDYPNTBSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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